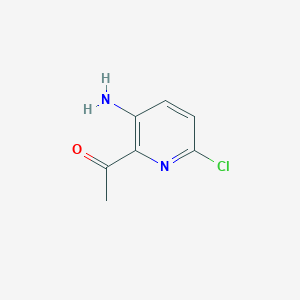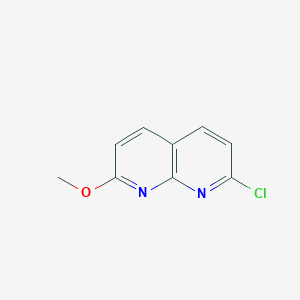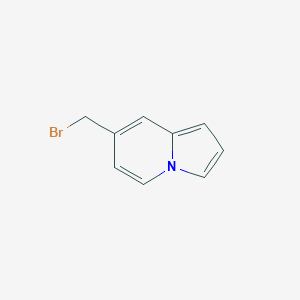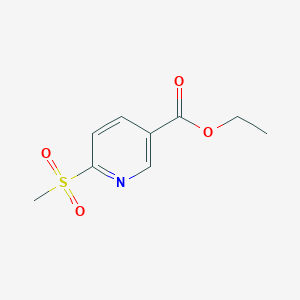![molecular formula C40H26O8 B13657109 5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13657109.png)
5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid is a complex aromatic compound with multiple carboxylic acid groups It is known for its unique structure, which includes three phenyl rings substituted with carboxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid typically involves a multi-step process:
Starting Material: The synthesis begins with 1,3,5-tris(4-methylphenyl)benzene.
Oxidation: The methyl groups are oxidized to carboxylic acid groups using a strong oxidizing agent such as nitric acid. The reaction is carried out in a water bath at elevated temperatures (around 170°C) for 24 hours.
Neutralization and Precipitation: The reaction mixture is then neutralized with sodium hydroxide to adjust the pH to a weakly basic level. The product is precipitated by slowly adding hydrochloric acid until the solution becomes weakly acidic.
Filtration and Drying: The precipitated product is filtered and dried under vacuum to obtain the final compound
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-Scale Reactors: Using large-scale reactors for the oxidation step to handle greater volumes of reactants.
Continuous Flow Systems: Implementing continuous flow systems to improve efficiency and yield.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized under strong oxidative conditions.
Reduction: Reduction reactions can convert carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid and sulfuric acid).
Major Products
Oxidation: Formation of quinones or further carboxylated derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks (MOFs) due to its multiple carboxylic acid groups which can coordinate with metal ions.
Biology: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Investigated for its potential in creating biocompatible materials for medical implants.
Industry: Utilized in the production of porous materials for gas storage and separation technologies.
Mécanisme D'action
The mechanism of action of 5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid involves its ability to form stable complexes with metal ions. The carboxylic acid groups act as ligands, coordinating with metal centers to form extended networks. These networks can create porous structures that are useful in various applications such as catalysis, gas storage, and separation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Similar structure but with fewer phenyl rings.
Benzene-1,3,5-tricarboxylic acid: Lacks the extended phenyl groups.
4,4’,4’'-Benzene-1,3,5-triyl-tris(benzoic acid): Similar structure but different substitution pattern.
Uniqueness
5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid is unique due to its extended aromatic structure and multiple carboxylic acid groups, which provide enhanced coordination capabilities and potential for creating highly porous materials. This makes it particularly valuable in the synthesis of advanced materials such as MOFs .
Propriétés
Formule moléculaire |
C40H26O8 |
|---|---|
Poids moléculaire |
634.6 g/mol |
Nom IUPAC |
5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C40H26O8/c41-37(42)29-13-9-25(10-14-29)23-1-5-27(6-2-23)31-17-32(19-33(18-31)34-20-35(39(45)46)22-36(21-34)40(47)48)28-7-3-24(4-8-28)26-11-15-30(16-12-26)38(43)44/h1-22H,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |
Clé InChI |
SGFUYIKKKXEVAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13657060.png)






![3-Methylimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B13657086.png)
![1-Methyl-3-((13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamoyl)pyridin-1-ium](/img/structure/B13657090.png)

